![molecular formula C16H13Cl2N3O2 B1489597 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime CAS No. 338414-24-7](/img/structure/B1489597.png)
2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime
Overview
Description
2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime (DCPMOX) is a synthetic compound that has shown potential in a wide range of scientific and medical applications. DCPMOX is a hydrazone derivative of 3,5-dichlorophenylhydrazine and 4-methylphenyl-3-oxopropanal. It is a colorless to light yellow liquid that is insoluble in water but soluble in most organic solvents. DCPMOX has several unique properties that make it attractive for use in scientific research and medical applications.
Scientific Research Applications
Chemical Synthesis and Characterization
2-Arylhydrazono-3-oxopropanals, closely related to the queried compound, demonstrate a versatile chemistry, reacting with hydroxylamine hydrochloride to yield corresponding oximes. These oximes can further cyclize into isoxazoles or convert into arylhydrazono-3-oxonitriles upon treatment with pyridine, showcasing a novel route to synthesize a variety of organic compounds including arylazopyrazoles and triazoles (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Potential Anticancer Activity
Compounds structurally similar to the queried chemical have been synthesized and evaluated for their anticancer properties. Novel thiadiazoles and thiazoles incorporating pyrazole moiety showed promising anticancer activity against breast carcinoma cell line MCF-7, indicating the potential therapeutic application of such compounds in cancer treatment (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial and Antifungal Activities
Derivatives of the compound have been studied for antimicrobial and antifungal activities. For example, some novel pyrazoline-5-ones were synthesized and demonstrated promising antibacterial and antifungal effects, highlighting the potential use of these compounds in developing new antimicrobial agents (Naik, Prasad, Spoorthy, & Ravindranath, 2013).
Reactivity and Structural Analysis
Studies have explored the reactivity and structural properties of similar hydrazono compounds, offering insights into their chemical behavior and potential applications in synthesis. For instance, the tautomeric behavior of certain hydrazono derivatives between hydrazone imine and diazenyl enamine forms has been elucidated, providing a foundation for further research in chemical synthesis and reactivity (Kurasawa et al., 1986).
properties
IUPAC Name |
2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-2-4-11(5-3-10)16(22)15(9-19-23)21-20-14-7-12(17)6-13(18)8-14/h2-9,20,23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZZAINUSUOQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dichlorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methylphenyl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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